2-Piperidinopyridine-4-boronic acid
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Overview
Description
2-Piperidinopyridine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinopyridine-4-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with boronic acid derivatives under mild conditions.
Iridium or Rhodium Catalyzed C-H Borylation: This approach involves the direct borylation of the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically employs scalable methods such as palladium-catalyzed cross-coupling due to its efficiency and mild reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols.
Scientific Research Applications
2-Piperidinopyridine-4-boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism of action of 2-Piperidinopyridine-4-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The compound can also participate in various catalytic cycles, enhancing its utility in synthetic chemistry.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the piperidine and pyridine rings.
4-Pyridinylboronic Acid: Similar pyridine ring but without the piperidine substitution.
Piperidine-4-boronic Acid: Contains the piperidine ring but lacks the pyridine ring.
Uniqueness: 2-Piperidinopyridine-4-boronic acid is unique due to the presence of both the piperidine and pyridine rings, which confer distinct reactivity and binding properties. This dual functionality makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
(2-piperidin-1-ylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKONCBLCEKRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681909 |
Source
|
Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-82-3 |
Source
|
Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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